Edatrexate

Catalog No.
S548911
CAS No.
80576-83-6
M.F
C22H25N7O5
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edatrexate

CAS Number

80576-83-6

Product Name

Edatrexate

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C22H25N7O5/c1-2-11(9-14-10-25-19-17(26-14)18(23)28-22(24)29-19)12-3-5-13(6-4-12)20(32)27-15(21(33)34)7-8-16(30)31/h3-6,10-11,15H,2,7-9H2,1H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t11?,15-/m0/s1

InChI Key

FSIRXIHZBIXHKT-MHTVFEQDSA-N

SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

10-EDAM, 10-ethyl-10-deaza-aminopterin, 10-ethyl-10-deazaaminopterin, edatrexate

Canonical SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound Edatrexate is 467.19172 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626715. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. It belongs to the ontological category of glutamic acid derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties:

  • Methotrexate acts as an antimetabolite, disrupting rapid cell division characteristic of cancer cells. It primarily inhibits the enzyme dihydrofolate reductase (DHFR), essential for folate metabolism and DNA synthesis [National Center for Biotechnology Information ()].
  • Research explores its efficacy in treating various malignancies, including:
    • Acute lymphoblastic leukemia (ALL) [National Center for Biotechnology Information ()]
    • Breast cancer [National Cancer Institute ()]
    • Head and neck cancers [National Cancer Institute ()]
    • Osteosarcoma [National Cancer Institute ()]

Immunosuppressant Effects:

  • Methotrexate modulates the immune system, making it valuable in treating autoimmune diseases where the immune system attacks healthy tissues.
  • Research investigates its effectiveness in managing conditions like:
    • Rheumatoid arthritis [National Center for Biotechnology Information ()]
    • Psoriasis [American Academy of Dermatology Association ()]
    • Inflammatory bowel disease (IBD) [National Center for Biotechnology Information ()]

Ongoing Research Areas:

  • Scientists are actively exploring Methotrexate's potential in treating other conditions, including:
    • Idiopathic pulmonary fibrosis (IPF) [National Center for Biotechnology Information ()]
    • Atopic dermatitis [National Center for Biotechnology Information ()]

Edatrexate, also known as 10-ethyl-10-deaza-aminopterin, is a potent antifolate compound that serves as an analogue of methotrexate. It exhibits significant antitumor activity, particularly against various cancers such as non-small-cell lung cancer, breast cancer, non-Hodgkin's lymphoma, and head and neck cancers. The compound functions primarily by inhibiting dihydrofolate reductase, an enzyme critical for nucleotide synthesis, thereby interfering with DNA and RNA synthesis in rapidly dividing cells . Edatrexate's unique structure allows for enhanced cellular uptake and polyglutamylation within tumor cells compared to methotrexate, resulting in a superior therapeutic index and reduced toxicity to normal tissues .

Edatrexate has demonstrated notable biological activity:

  • Antitumor Effects: In preclinical studies, edatrexate has shown superior antitumor activity against various solid tumors and ascites tumors compared to methotrexate. Its efficacy is enhanced when used in combination with other chemotherapeutic agents such as cisplatin .
  • Toxicity Profile: The most common dose-limiting toxicity observed in clinical trials is mucositis, while other side effects include myelosuppression and gastrointestinal disturbances. These side effects are generally mild compared to traditional chemotherapy agents .

The synthesis of edatrexate involves several steps:

  • Starting Material: The synthesis typically begins with 10-deazaaminopterin.
  • Alkylation: An ethyl group is introduced at the N10 position through alkylation reactions.
  • Purification: The product is purified using chromatographic techniques to isolate edatrexate from by-products and unreacted materials .

A simplified reaction pathway can be represented as follows:

text
10-deazaaminopterin + Ethylating agent → Edatrexate + By-products

Edatrexate is primarily used in oncology due to its potent antitumor properties. Its applications include:

  • Chemotherapy Regimens: Used as a single agent or in combination therapies for treating various cancers resistant to standard treatments.
  • Research Tool: Employed in preclinical studies to evaluate drug interactions and mechanisms of action against cancer cells .

Edatrexate has been studied for its interactions with other drugs:

  • Synergistic Effects: Research indicates that edatrexate can have synergistic interactions with cisplatin, allowing for lower doses of both drugs while maintaining efficacy .
  • Combination Therapies: Clinical trials are ongoing to explore combinations with newer agents such as vinca alkaloids and leucovorin, aiming to enhance therapeutic outcomes while minimizing toxicities .

Compound NameStructure CharacteristicsUnique Features
Methotrexate4-amino-10-methylfolic acidWidely used but has significant side effects
Pemetrexed5-(3-amino-2-methylphenyl)-5-oxopentanoic acidEffective against mesothelioma; less polyglutamylation
Trimethoprim2,4-diamino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidinePrimarily an antibiotic; less cytotoxicity

Edatrexate's unique ability to evade rapid elimination from sensitive tissues while maintaining high levels in tumor cells distinguishes it from these compounds. Its enhanced entry into tumor cells and effective polyglutamylation contribute to its potential as a valuable therapeutic agent in oncology .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

467.19171692 g/mol

Monoisotopic Mass

467.19171692 g/mol

Heavy Atom Count

34

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JT4X6Z1HRR

Pharmacology

Edatrexate is a polyglutamatable folate antagonist analogue of methotrexate with antineoplastic activity. Edatrexate inhibits dihydrofolate reductase, thereby increasing cellular levels of polyglutamates, inhibiting thymidylate synthase and glycinamide ribonucleotide formyl transferase, impairing synthesis of purine nucleotides and amino acids, and resulting in tumor cell death. Edatrexate may overcome tumor resistance to methotrexate, which loses its activity after it is polyglutamated. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dihydrofolate reductase [EC:1.5.1.3]
DHFR [HSA:1719 200895] [KO:K00287]

Wikipedia

Edatrexate

Dates

Modify: 2024-02-18
1: Casper ES, Schwartz GM, Leung D, Sugarman A, Bertino JR. Evaluation of dose-intense Ifosfamide, with and without edatrexate, in adults with sarcoma. Sarcoma. 1999;3(2):121-7. PubMed PMID: 18521274; PubMed Central PMCID: PMC2395414.
2: Kuriakose P, Gandara DR, Perez EA. Phase I trial of edatrexate in advanced breast and other cancers. Cancer Invest. 2002;20(4):473-9. PubMed PMID: 12094542.
3: Colon-Otero G, Niedringhaus RD, Hillman SH, Geyer S, Sloan J, Krook JE, Windschitl HE, Marks RS, Wiesenfeld M, Tschetter LK, Jett JJ; North Central Cancer Treatment Group. A phase II trial of edatrexate, vinblastine, adriamycin, cisplastin, and filgrastim (EVAC/G-CSF) in patients with non-small-cell carcinoma of the lungs: a North Central Cancer Treatment Group Trial. Am J Clin Oncol. 2001 Dec;24(6):551-5. PubMed PMID: 11801752.
4: Laurie SA, Pfister DG, Kris MG, Tong WP, Chronowski G, Pisters KM, Heelan RT, Sirotnak FM. Phase I and pharmacological study of two schedules of the antifolate edatrexate in combination with cisplatin. Clin Cancer Res. 2001 Mar;7(3):501-9. PubMed PMID: 11297240.
5: Kindler HL, Belani CP, Herndon JE 2nd, Vogelzang NJ, Suzuki Y, Green MR. Edatrexate (10-ethyl-deaza-aminopterin) (NSC #626715) with or without leucovorin rescue for malignant mesothelioma. Sequential phase II trials by the cancer and leukemia group B. Cancer. 1999 Nov 15;86(10):1985-91. PubMed PMID: 10570422.
6: Meyers FJ, Lew D, Lara PN Jr, Williamson S, Marshall E, Balcerzak SP, Rivkin SE, Samlowski W, Crawford ED. Phase II trial of edatrexate in relapsed or refractory germ cell tumors: a Southwest Oncology Group study (SWOG 9124). Invest New Drugs. 1998-1999;16(4):347-51. PubMed PMID: 10426670.
7: Rigas JR, Kris MG, Miller VA, Pisters KM, Heelan RT, Grant SC, Fennelly DW, Chou TC, Sirotnak FM. Phase I study of the sequential administration of edatrexate and paclitaxel in patients with advanced solid tumors. Ann Oncol. 1999 May;10(5):601-3. PubMed PMID: 10416013.
8: D'Andrea G, Fennelly D, Norton L, Baselga J, Gilewski T, Hudis C, Moynahan ME, Raptis G, Sklarin N, Surbone A, Theodoulou M, Templeton MA, Yao TJ, Seidman AD. Phase I study of escalating doses of edatrexate in combination with paclitaxel in patients with metastatic breast cancer. Clin Cancer Res. 1999 Feb;5(2):275-9. PubMed PMID: 10037175.
9: Edelman MJ, Gandara DR, Perez EA, Lau D, Lauder I, Turrell C, Uhrich M, Meyers F. Phase I trial of edatrexate plus carboplatin in advanced solid tumors: amelioration of dose-limiting mucositis by ice chip cryotherapy. Invest New Drugs. 1998;16(1):69-75. PubMed PMID: 9740546.

Explore Compound Types